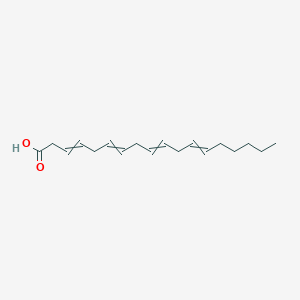
Octadeca-3,6,9,12-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-3,6,9,12-tetraenoic acid: is a polyunsaturated fatty acid with the molecular formula C18H28O2 . This compound features an 18-carbon unbranched backbone with four double bonds located at positions 3, 6, 9, and 12. It is a member of the omega-3 fatty acid family and is known for its significant biological and industrial importance .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-3,6,9,12-tetraenoic acid involves the enzymatic oxidation of octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes.
Chemical Synthesis: Another method involves the chemical synthesis from octadecatrienoic acids through controlled oxidation and elimination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes using microbial or algal sources. These processes are optimized for high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-3,6,9,12-tetraenoic acid undergoes oxidation reactions, leading to the formation of various hydroxy and keto derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes, hydrogen peroxide, and other chemical oxidants.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substituting Agents: Halogens, hydroxyl groups, and other nucleophiles.
Major Products:
Hydroxy and Keto Derivatives: Formed through oxidation.
Saturated Fatty Acids: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octadeca-3,6,9,12-tetraenoic acid is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane fluidity and function due to its polyunsaturated nature.
Medicine:
Anti-inflammatory Agents: Research has shown that this compound has potential anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Octadeca-3,6,9,12-tetraenoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammatory and immune responses .
Comparison with Similar Compounds
α-Linolenic Acid (C183): Another omega-3 fatty acid with three double bonds at positions 9, 12, and 15.
Stearidonic Acid (C184): Similar to octadeca-3,6,9,12-tetraenoic acid but with double bonds at positions 6, 9, 12, and 15.
Eicosapentaenoic Acid (C205): A longer-chain omega-3 fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct biological properties and make it a valuable compound for various applications .
Properties
CAS No. |
92661-11-5 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-3,6,9,12-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17H2,1H3,(H,19,20) |
InChI Key |
WIGBMAOBGOCVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



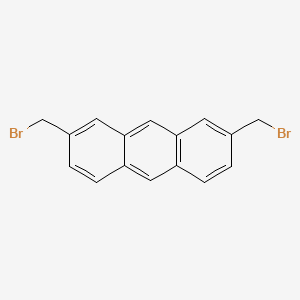
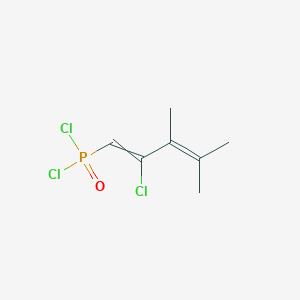
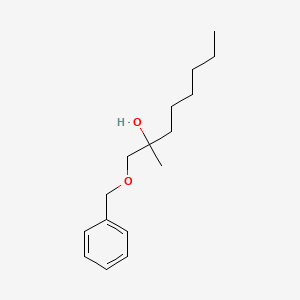
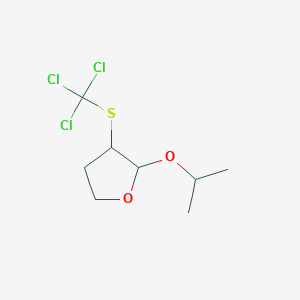
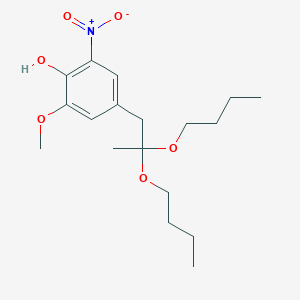
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
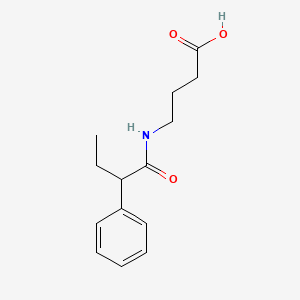
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
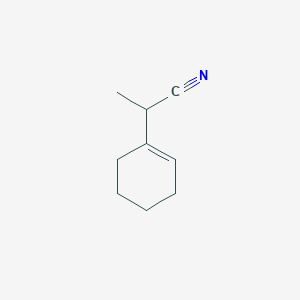
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
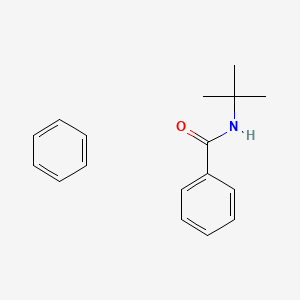
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
